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Compound Focus: Neratinib Maleate

CAS No.: 915942-22-2

Cat. No.: S537016

Neratinib CYP3A4 Interaction Summary

Interaction Category Example Substances Recommended Management

| Strong CYP3A4 Inhibitors (Increase neratinib exposure) | Atazanavir, Clarithromycin, Indinavir,
Itraconazole, Ketoconazole, Nefazodone, Nelfinavir, Ritonavir, Saquinavir, Telithromycin, Voriconazole [1]
[2] | Avoid concomitant use. If short-term co-administration with a strong inhibitor is unavoidable, reduce
the neratinib dose to 80 mg once daily [2]. After the inhibitor is discontinued, resume the previous neratinib
dose following a 3-day washout period [3]. | | Moderate CYP3A4 Inhibitors (Increase neratinib exposure) |
Amprenavir, Aprepitant, Fosamprenavir, Verapamil [1] | Avoid concomitant use. If co-administration is
unavoidable, reduce the neratinib dose to 80 mg once daily. If tolerated for at least 1 week, the dose may be
escalated to a maximum of 160 mg daily with careful monitoring. After the inhibitor is discontinued, resume
the previous neratinib dose following a 3-day washout period [2]. | | Strong CYP3A4 Inducers (Decrease
neratinib exposure) | Carbamazepine, Phenytoin, Rifampicin, St. John's Wort (Hypericum perforatum) [4] [1]
[2] | Avoid concomitant use. Coadministration is contraindicated due to the risk of significantly reducing
neratinib plasma concentrations, which may diminish its efficacy [4] [2]. | | Moderate CYP3A4 Inducers
(Decrease neratinib exposure) | Bosentan, Efavirenz, Etravirine, Modafinil, Nafcillin [1] | Aveid

concomitant use. [2] |
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Mitigation Protocols & Experimental Considerations

Dosing Adjustments for Coadministration

When coadministration with a CYP3A4 inhibitor cannot be avoided in a clinical or research setting, the

following dose modifications are recommended for a 240 mg daily neratinib regimen [2]:

¢ With a Strong CYP3A4 Inhibitor: Reduce neratinib dose to 80 mg once daily (two 40 mg tablets).

e With a Moderate CYP3A4 Inhibitor: Reduce neratinib dose to 80 mg once daily. If tolerated for at
least one week, the dose may be increased to a maximum of 160 mg daily with close monitoring for
adverse events, particularly gastrointestinal effects like diarrhea and hepatotoxicity [4].

Additional Clinically Relevant Interactions

¢ Gastric Acid Reducing Agents: Concomitant use can reduce neratinib absorption [3] [2].
o Proton Pump Inhibitors (e.g., omeprazole): Avoid concomitant use [1] [2].
o H2-receptor Antagonists (e.g., famotidine): Administer neratinib at least 2 hours before or
10 hours after the H2-receptor antagonist [4] [2].
o Antacids (e.g., aluminum hydroxide): Administer neratinib at least 3 hours after taking the
antacid [4] [2].
e Food and Herbal Interactions: Neratinib should be administered with food [3] [4]. Grapefruit or
grapefruit juice (a CYP3A4 inhibitor) should be avoided [3] [4].

Experimental Design & Data Interpretation

For researchers designing studies involving neratinib, consider these factors that can impact pharmacokinetic

data and clinical outcomes:

¢ Dietary Control: Standardize food intake during pharmacokinetic sampling, as a high-fat meal can
increase neratinib's C~max~ by 1.7-fold and total exposure (AUC) by 2.2-fold compared to a fasted
state [3].

e Pharmacokinetic Parameters: Key parameters for modeling include a mean elimination half-life of
7-17 hours after a single dose and 14.6 hours at steady state. The apparent volume of distribution is
large (6433 L), and the drug is over 99% bound to plasma proteins [3].

e Adverse Event Monitoring: Diarrhea and hepatotoxicity are the most clinically significant adverse
effects [3]. Proactive management with antidiarrheal prophylaxis (e.g., loperamide) is standard in
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clinical trials, and liver function tests (ALT, AST, bilirubin) should be monitored regularly [5] [2].

Research Workflow for Interaction Management

The following diagram outlines the decision-making process for managing CYP3A4-based interactions in a

research or clinical setting.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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